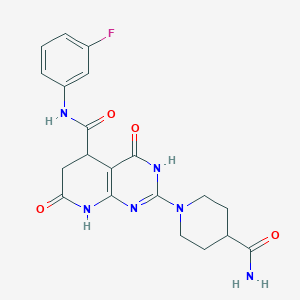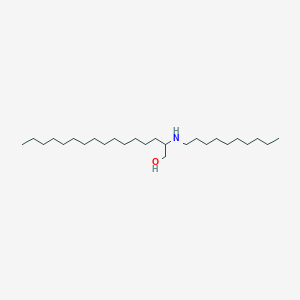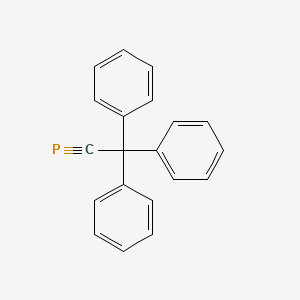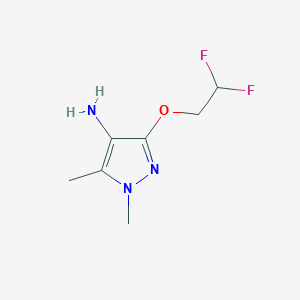![molecular formula C13H21NO3 B12636871 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL CAS No. 922170-18-1](/img/structure/B12636871.png)
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is a compound belonging to the class of hydroxymethylpyridines This compound features a pyridine ring substituted with hydroxymethyl, methyl, and pentyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL typically involves the functionalization of a pyridine ring. One common method includes the use of Grignard reagents to introduce the pentyloxy group, followed by hydroxymethylation and methylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl and pentyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxine: A form of vitamin B6 with similar structural features but different functional groups.
4-Hydroxymethylpyridine: Lacks the pentyloxy and methyl groups, resulting in different chemical properties.
2-Methyl-5-hydroxymethylpyridine: Similar structure but without the pentyloxy group.
Uniqueness
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is unique due to the presence of the pentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
922170-18-1 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-2-methyl-5-(pentoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H21NO3/c1-3-4-5-6-17-9-11-7-14-10(2)13(16)12(11)8-15/h7,15-16H,3-6,8-9H2,1-2H3 |
InChI-Schlüssel |
IROQPAJXXMZKLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC1=CN=C(C(=C1CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)



![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)

